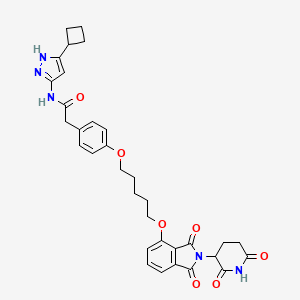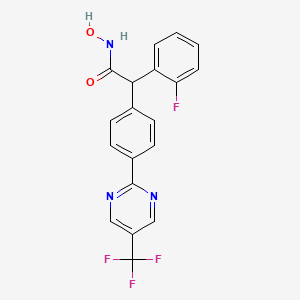
CHDI-390576
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHDI-390576 is a potent, cell permeable, and CNS penetrant class IIa histone deacetylase (HDAC) inhibitor . It has IC50s of 54 nM, 60 nM, 31 nM, 50 nM for class IIa HDAC4, HDAC5, HDAC7, HDAC9, respectively . It shows >500-fold selectivity over class I HDACs (1, 2, 3) and 150-fold selectivity over HDAC8 and the class IIb HDAC6 isoform .
Synthesis Analysis
The synthesis of CHDI-390576 involves a novel late-stage incorporation of [18F]fluoride into the TFMO moiety in a single radiochemical step . The bromodifluoromethyl-1,2,4-oxadiazole was converted into [18F]TFMO via no-carrier-added bromine-[18F]fluoride exchange in a single step .Molecular Structure Analysis
The molecular formula of CHDI-390576 is C19H13F4N3O2 . It is a second-generation benzhydryl hydroxamic acid with improved CNS properties and selectivity to class-IIa HDACs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of CHDI-390576 include the conversion of bromodifluoromethyl-1,2,4-oxadiazole into [18F]TFMO via no-carrier-added bromine-[18F]fluoride exchange .Physical And Chemical Properties Analysis
CHDI-390576 is a solid, white to off-white compound . It has a molecular weight of 391.32 .Wissenschaftliche Forschungsanwendungen
Cancer Research
There is mounting evidence on a key role for the class-IIa HDACs in various cancers . CHDI-390576, being a potent inhibitor of class-IIa HDACs, can be used in cancer research to understand the role of these enzymes in cancer progression and to develop potential therapeutic strategies .
Neurodegenerative Disorders
Class-IIa HDACs have been implicated in disorders of the central nervous system (CNS) including memory and cognitive impairment, dementia, and behavioral changes . CHDI-390576, with its improved CNS properties and selectivity to class-IIa HDACs , can be used to study these disorders and potentially develop treatments.
Neuromuscular Disorders
Given the interest in aberrant class IIa HDAC function for a number of neuromuscular indications , CHDI-390576 provides a selective and potent compound to query the role of class IIa HDAC biology .
Cardiac Disorders
Class IIa HDACs are also implicated in cardiac disorders . CHDI-390576 can be used to study the role of these enzymes in such conditions and potentially aid in the development of new therapeutic strategies .
Positron Emission Tomography (PET) Imaging
The compound can be used in PET imaging. A novel late-stage incorporation of [18F]fluoride into the TFMO moiety in a single radiochemical step has been reported . This can produce PET tracers with acceptable radiochemical yield, high radiochemical purity, and moderate molar activity .
Oncology Indications
CHDI-390576 is also being studied for its potential use in oncology indications . Its ability to inhibit class IIa HDACs, which are implicated in various cancers, makes it a promising compound for cancer research .
Drug Development
CHDI-390576 is in the preclinical phase for the treatment of neoplasms . Its potent inhibition of class IIa HDACs and its improved CNS properties make it a promising candidate for further drug development .
Wirkmechanismus
Target of Action
CHDI-390576, also known as 2-(2-Fluorophenyl)-N-hydroxy-2-(4-(5-(trifluoromethyl)pyrimidin-2-yl)phenyl)acetamide, is a potent, cell-permeable, and CNS-penetrant class IIa histone deacetylase (HDAC) inhibitor . The primary targets of CHDI-390576 are class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
CHDI-390576 interacts with its targets (HDAC4, HDAC5, HDAC7, and HDAC9) by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histones, leading to the relaxation of chromatin and promoting gene transcription . The IC50 values for HDAC4, HDAC5, HDAC7, and HDAC9 are 54 nM, 60 nM, 31 nM, and 50 nM, respectively .
Biochemical Pathways
The inhibition of class IIa HDACs by CHDI-390576 affects various biochemical pathways. These enzymes are involved in a wide variety of biological processes, including activity-dependent gene regulation in the CNS, heart, and at the neuromuscular junction . By inhibiting these enzymes, CHDI-390576 can potentially modulate these pathways and their downstream effects .
Pharmacokinetics
It is described as a cell-permeable and cns-penetrant compound , suggesting that it can cross the cell membrane and the blood-brain barrier, which are crucial for its bioavailability and efficacy in the central nervous system.
Result of Action
The molecular and cellular effects of CHDI-390576’s action primarily involve changes in gene expression due to the inhibition of class IIa HDACs . This can lead to alterations in various biological processes where these enzymes play a key role . For instance, CHDI-390576 causes a significant increase in open field measures of total and center distance in WT mice and in total and center rearing in both WT and R6/2 mice .
Action Environment
As a cns-penetrant compound , its action and efficacy in the central nervous system could potentially be influenced by factors such as the physiological state of the brain, the presence of other drugs, and individual genetic variations.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDHGQJJLEAPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide | |
Q & A
Q1: What makes CHDI-390576 a potentially valuable tool for studying class IIa HDACs?
A1: CHDI-390576 (also known as compound 22 in the study) is a potent and selective inhibitor of class IIa histone deacetylases (HDACs) []. It exhibits >500-fold selectivity over class I HDACs (HDAC1, 2, and 3), ∼150-fold selectivity over HDAC8, and significant selectivity over the class IIb HDAC6 isoform []. This high selectivity makes it a valuable tool for dissecting the specific roles of class IIa HDACs in various biological processes, both in vitro and in vivo, without significantly impacting the activity of other HDAC classes.
Q2: What evidence suggests that CHDI-390576 can effectively reach its target in vivo?
A2: Dose escalation pharmacokinetic analysis in mice showed that oral administration of CHDI-390576 resulted in plasma, muscle, and brain exposure levels exceeding the cellular IC50 for class IIa HDACs for approximately 8 hours []. This suggests that the compound can effectively penetrate tissues, including the brain, and reach concentrations relevant to its inhibitory activity on class IIa HDACs in a living organism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

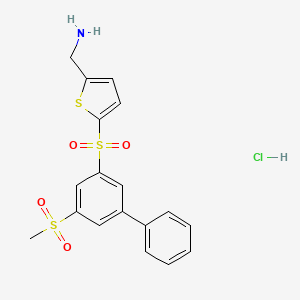

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)

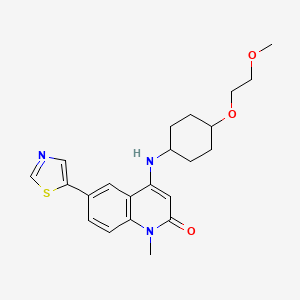

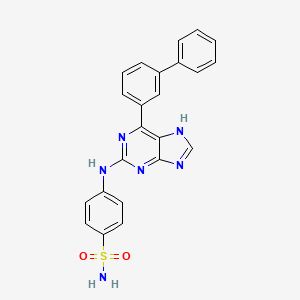
![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)



